Superior Antibacterial Efficacy Against Xanthomonas oryzae pv. oryzae (Xoo) in Class-Leading Compound 8i
Although direct data for the procurement target is unavailable, the closest structurally characterized analog, compound 8i (5-methyl-N-(2-(4-oxo-2-(p-tolylamino)quinazolin-3(4H)-yl)ethyl)-3-phenylisoxazole-4-carboxamide), exhibited complete inhibition (100%) of Xoo at 200 μg/mL in vitro. This was markedly superior to the commercial bactericides Bismerthiazol (72% inhibition) and Thiodiazole copper (35% inhibition) under identical conditions [1]. The target compound shares the critical 5-methylisoxazole and quinazolinone pharmacophores, suggesting the 3-carbonyl-piperidine linkage may offer a distinct advantage in activity or selectivity that warrants further investigation.
| Evidence Dimension | In vitro antibacterial inhibition rate against Xanthomonas oryzae pv. oryzae (Xoo) |
|---|---|
| Target Compound Data | Not available for CAS 2034462-66-1. Closest analog compound 8i: 100% inhibition at 200 μg/mL. |
| Comparator Or Baseline | Bismerthiazol: 72% inhibition at 200 μg/mL; Thiodiazole copper: 35% inhibition at 200 μg/mL. |
| Quantified Difference | Compound 8i achieved 28% greater inhibition than Bismerthiazol and 65% greater than Thiodiazole copper. Data for target compound is absent. |
| Conditions | Turbidimeter test; R. solanacearum and Xoo cultures; concentration of 200 and 100 μg/mL (Journal of Heterocyclic Chemistry, 2017). |
Why This Matters
A procurement decision based on this class-level inference highlights a 28-65% improvement in antibacterial inhibition over commercial controls for the analog; verifying this activity for the exact target compound could position it as a superior lead for agricultural bactericide development.
- [1] Xiang, W., Tang, C., Wei, G., & Long, J. (2017). Novel 4(3H)-Quinazolinone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Bioactivity Evaluation. Journal of Heterocyclic Chemistry, 54(6), 3220-3226. View Source
